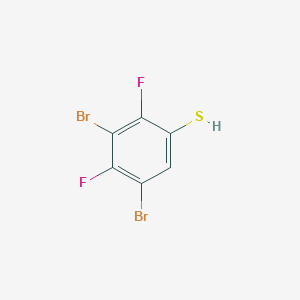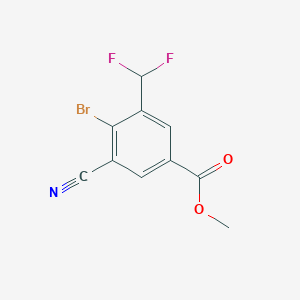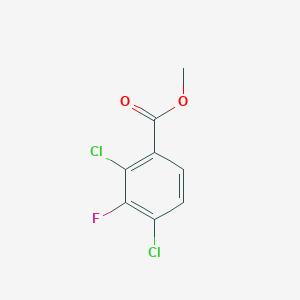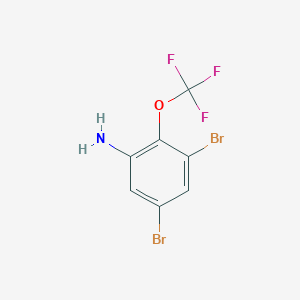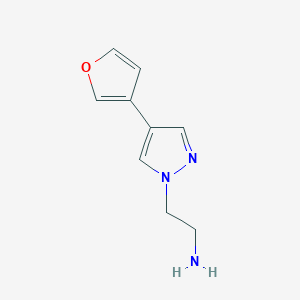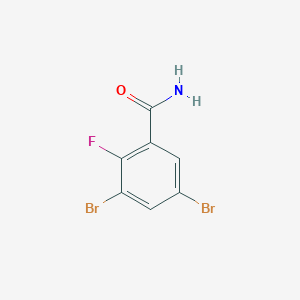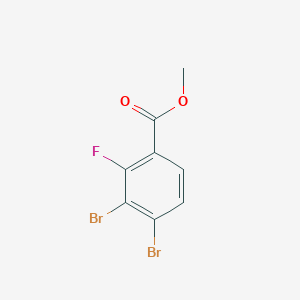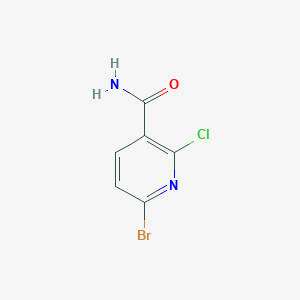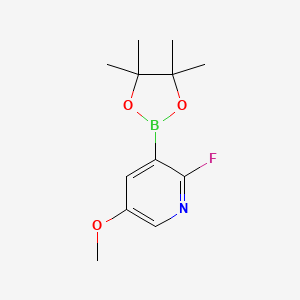
2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester
Overview
Description
“2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester” is a chemical compound with the formula C12H18BNO3 . It is a type of organoboron reagent, which are widely used in organic synthesis .
Synthesis Analysis
The synthesis of “2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester” and similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, including pinacol boronic esters .Molecular Structure Analysis
The molecular structure of “2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester” includes a pyridine ring with methoxy and fluoro substituents, and a boronic acid pinacol ester group .Chemical Reactions Analysis
Pinacol boronic esters, such as “2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester”, are known to participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling, a reaction that forms carbon–carbon bonds . They can also undergo protodeboronation, a process that removes the boron group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester” and similar compounds depend on their specific structures. For example, pinacol boronic esters are generally stable, readily prepared, and environmentally benign . They can also be converted to other compounds under certain conditions .Scientific Research Applications
Suzuki Coupling and Synthesis Applications
2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester, like other pinacolboronate esters, is prominently used in Suzuki coupling reactions. These reactions are pivotal in connecting organic building blocks for complex molecular synthesis. For instance, Zhong et al. (2012) describe the analytical challenges and methods in dealing with aryl pinacolboronate esters, emphasizing their importance in total synthesis processes, where they are used as starting materials and require specific analytical methods for quality assessment due to their reactive nature (Zhong et al., 2012). Similarly, Dimauro and Kennedy (2007) highlight the utility of a related compound, 2-aminopyridine-5-boronic acid pinacol ester, as a building block in the rapid and efficient synthesis of various compounds, demonstrating the versatility of pinacolboronate esters in the creation of compound libraries (Dimauro & Kennedy, 2007).
Analytical Challenges and Solutions
A major challenge in dealing with pinacolboronate esters, including 2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester, is their facile hydrolysis to the corresponding boronic acid, complicating analytical methods like GC and HPLC. To address this, unconventional approaches are often necessary to stabilize these compounds for analysis, as discussed by Zhong et al. (Zhong et al., 2012).
Chemical Stability and Reaction Conditions
Pinacolboronate esters, by virtue of their chemical structure, exhibit remarkable stability under various reaction conditions. For example, their boronate functional group remains stable under Lewis acid-catalyzed cyclizations, making them suitable for multicomponent reactions as noted by Dimauro and Kennedy (Dimauro & Kennedy, 2007).
properties
IUPAC Name |
2-fluoro-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)9-6-8(16-5)7-15-10(9)14/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZPZLODSKDAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139878 | |
| Record name | Pyridine, 2-fluoro-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester | |
CAS RN |
2121512-59-0 | |
| Record name | Pyridine, 2-fluoro-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-fluoro-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



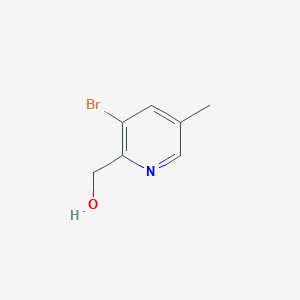
![Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride](/img/structure/B1448900.png)
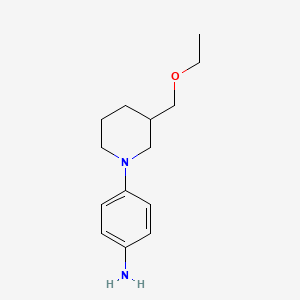
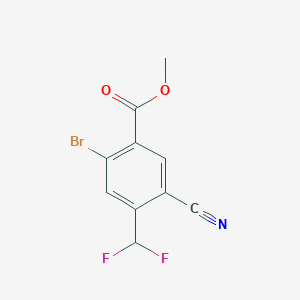
![1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1448908.png)
